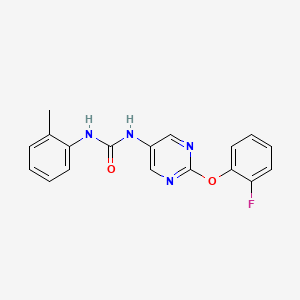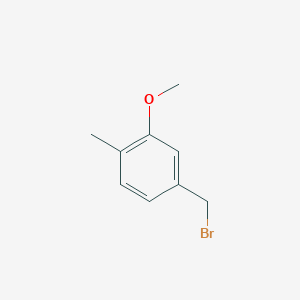
3-Methoxy-4-methylbenzyl bromide
Übersicht
Beschreibung
3-Methoxy-4-methylbenzyl bromide is a chemical compound with the molecular formula C9H11BrO . It is also known by other synonyms such as 4-Methyl-3-methoxybenzyl bromide and 3-methoxy-4-methylphenylmethyl bromide .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The exact mass is 213.99900 .Chemical Reactions Analysis
Alkyl halides like this compound typically undergo both substitution and elimination reactions . The halogen-bearing carbon is designated as alpha and the carbon atom(s) adjacent to it as beta . Replacement or substitution of the halogen on the α-carbon by a nucleophilic reagent is a commonly observed reaction .Wissenschaftliche Forschungsanwendungen
Inhibitor Study
“4-(bromomethyl)-2-methoxy-1-methylbenzene” serves as a valuable compound in the study of diarylpyrazoles as inhibitors of cyclooxygenase 2 . This application is crucial in the field of medicinal chemistry, where the inhibition of cyclooxygenase 2 can lead to the development of anti-inflammatory drugs.
Protection of Hydroxyl Groups
“3-Methoxy-4-methylbenzyl bromide” is used as a reagent for the protection of hydroxyl groups that is removable by treatment with DDQ . This application is important in organic synthesis, where protecting groups are used to prevent certain reactions from occurring during the synthesis of complex molecules.
Synthesis of Argentilactone
This compound is used in the synthesis of ®- (–)-argentilactone . Argentilactone is a natural product with potential anticancer activity, making this application significant in the field of drug discovery and development.
Diastereoselective Alkylation
“3-Methoxybenzyl bromide” may be used in the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives . This application is crucial in stereochemistry, a sub-discipline of chemistry that involves the study of the relative spatial arrangement of atoms within molecules.
Synthesis of Ligands
“4-(bromomethyl)-2-methoxy-1-methylbenzene” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . This application is significant in coordination chemistry, where ligands are used to form complex structures with metal ions.
Preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile
This compound is useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide . This application is important in the field of heterocyclic chemistry, which focuses on the synthesis and properties of heterocyclic compounds.
Wirkmechanismus
Target of Action
The compound 4-(bromomethyl)-2-methoxy-1-methylbenzene, also known as 3-Methoxy-4-methylbenzyl bromide, is primarily used in the field of organic synthesis . It serves as a reagent in various chemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 4-(bromomethyl)-2-methoxy-1-methylbenzene interacts with its targets through a series of steps . The process begins with the oxidative addition where palladium donates electrons to form a new Pd–C bond . This is followed by transmetalation, where the organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 4-(bromomethyl)-2-methoxy-1-methylbenzene is involved, is a key biochemical pathway in organic synthesis . This pathway enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds . The downstream effects of this pathway include the production of a wide range of organoboron reagents, which have been tailored for application under specific conditions .
Result of Action
The primary result of the action of 4-(bromomethyl)-2-methoxy-1-methylbenzene is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a variety of organoboron reagents, contributing to the production of a wide range of organic compounds .
Safety and Hazards
The safety data sheet for a similar compound, 4-Methylbenzyl bromide, indicates that it causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . These hazards may also apply to 3-Methoxy-4-methylbenzyl bromide, but specific safety data for this compound is not available in the search results.
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2-methoxy-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMQOZDFTLOMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CBr)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(2,3-dimethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2558116.png)
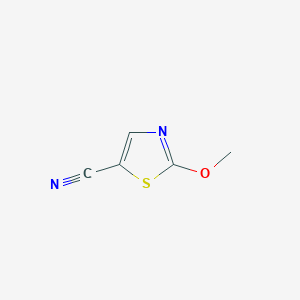

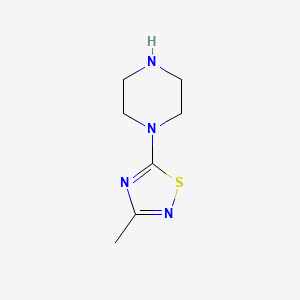
![8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558122.png)
![2,1,3-Benzothiadiazol-5-yl-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2558125.png)

![N-[(4-methylphenyl)methyl]-4-(thiophene-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2558127.png)
methanone](/img/structure/B2558129.png)
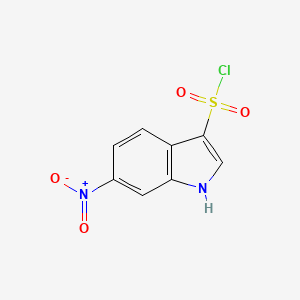
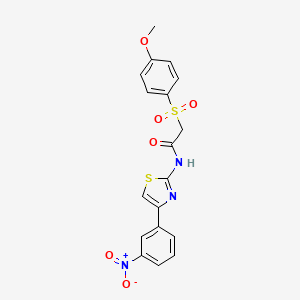
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2558136.png)
![3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2558138.png)
